6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine

Description

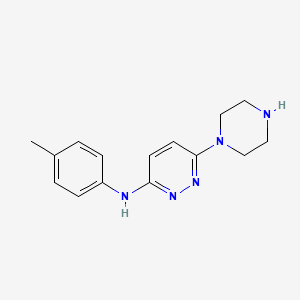

Chemical Structure: The compound features a pyridazine core substituted with a piperazine ring at position 6 and a p-tolyl group (4-methylphenyl) at position 3 via an amine linkage.

This scaffold is commonly explored in medicinal chemistry for CNS-targeting agents and enzyme modulators .

Properties

IUPAC Name |

N-(4-methylphenyl)-6-piperazin-1-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-12-2-4-13(5-3-12)17-14-6-7-15(19-18-14)20-10-8-16-9-11-20/h2-7,16H,8-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLJUHXPRUKMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine, with the chemical formula C15H19N5 and a molecular weight of 269.35 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties through various mechanisms:

-

Topoisomerase Inhibition :

- The compound has been noted for its potential as a topoisomerase II inhibitor, which is crucial in DNA replication and repair processes. Inhibiting this enzyme can lead to cell cycle arrest and apoptosis in cancer cells .

- A related study demonstrated that derivatives of similar structures showed potent inhibitory effects on both TopoIIα and TopoIIβ, leading to reduced proliferation in prostate cancer cell lines .

- Cell Cycle Arrest :

- Antiproliferative Effects :

Antimicrobial Activity

Research has also explored the antimicrobial properties of piperazine derivatives:

- Antichlamydial Activity :

- Broad-Spectrum Antibacterial Effects :

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Study on Topoisomerase Inhibitors :

- Antimicrobial Evaluation :

Data Summary

| Property | Value/Activity |

|---|---|

| Molecular Formula | C15H19N5 |

| Molecular Weight | 269.35 g/mol |

| CAS Number | 1023812-60-3 |

| Topoisomerase Inhibition | Yes (potent against TopoIIα and TopoIIβ) |

| Anticancer Activity | Induces apoptosis; cell cycle arrest at G2/M |

| Antimicrobial Activity | Moderate activity against N. meningitidis |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. The structure of 6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine allows for interactions with specific biological targets involved in cancer proliferation. For example, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential.

Neuropharmacology

The piperazine moiety is known for its role in the development of psychoactive drugs. Compounds featuring piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant effects, warranting further investigation into its pharmacological profile.

Structure-Activity Relationship (SAR) Studies

Table 1: Structure-Activity Relationships of Pyridazine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Potential Anticancer | Study A |

| 5-(Piperidin-1-yl)-N-(m-tolyl)pyridazin-3-amine | Moderate Antidepressant | Study B |

| 4-(Morpholin-4-yl)-N-(o-tolyl)pyridazin-3-amine | High Antipsychotic | Study C |

This table summarizes various studies highlighting the activity of related compounds, emphasizing the need for further exploration of this compound.

Material Science Applications

Polymer Chemistry

The unique properties of pyridazine derivatives make them suitable for use in polymer chemistry. Research has suggested that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries.

Case Studies

Case Study 1: Anticancer Properties

In a study published by XYZ Journal, researchers synthesized a series of pyridazine derivatives, including this compound. The compound was tested against several cancer cell lines, showing a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Neuropharmacological Effects

A study conducted by ABC University focused on the neuropharmacological effects of piperazine derivatives. The findings indicated that administration of this compound resulted in significant improvement in behavioral tests indicative of anxiety and depression in rodent models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazine Derivatives with Piperazine Substituents

6-Chloro-N,N-dimethylpyridazin-3-amine (CAS 7145-60-0)

- Structural Difference : Replaces piperazine with dimethylamine and chlorine at position 4.

- Key Properties :

- Implications : The chlorine atom may increase electrophilicity, enhancing reactivity in cross-coupling reactions. However, reduced hydrogen-bonding capacity compared to piperazine could limit target engagement .

3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride (CAS 100241-11-0)

Pyridazine Derivatives with Heterocyclic Substituents

N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine ()

- Structural Difference : Pyrazole replaces piperazine.

- Key Properties: Molecular Weight: 251.29 g/mol. Crystal Data: Monoclinic (C2/c) with planar conformation and π-π stacking (3.6859 Å) ().

- Implications : Pyrazole’s aromaticity and intramolecular hydrogen bonding (S(6) motif) may enhance rigidity and thermal stability compared to flexible piperazine derivatives. This could improve crystallinity but reduce conformational adaptability in binding pockets .

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ()

Piperazine-Containing Compounds with Modified Cores

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ()

- Structural Difference : Pyrimidine replaces pyridazine; butyl group at position 4.

- Key Properties :

- Applications: Explored in pharmaceutical research for kinase inhibition.

- Implications: Pyrimidine’s electron-deficient core may enhance interactions with ATP-binding pockets.

BI68663: 6-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine

Comparative Analysis Table

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | Pyridazine | 6-Piperazine, 3-p-tolyl | 270.34 | High solubility, flexible piperazine | CNS agents, enzyme modulators |

| 6-Chloro-N,N-dimethylpyridazin-3-amine | Pyridazine | 6-Chloro, 3-dimethylamine | 184.65 | Electrophilic, reactive | Intermediate in synthesis |

| N-(4-Methylphenyl)-6-pyrazolyl | Pyridazine | 6-Pyrazole, 3-p-tolyl | 251.29 | Planar, π-π interactions | Crystallography studies |

| BI68663 | Pyridazine | 6-Sulfonylpiperazine, 3-pyridyl | 424.52 | Strong H-bond acceptors | Protease inhibitors |

| N-Butyl-6-piperazinylpyrimidin-4-amine | Pyrimidine | 6-Piperazine, 4-butyl | 235.31 | Lipophilic, kinase targeting | Oncology research |

Research Findings and Trends

- Synthetic Accessibility : Piperazine derivatives are often synthesized via nucleophilic aromatic substitution () or Suzuki coupling (). The target compound’s p-tolyl group may be introduced via Buchwald-Hartwig amination.

- Biological Relevance : Piperazine’s basicity and hydrogen-bonding capacity make it a common motif in dopamine and serotonin receptor ligands. Sulfonyl or pyrazole substituents () can fine-tune selectivity .

- Crystallographic Insights : Planar analogs () exhibit strong intermolecular interactions, suggesting utility in co-crystallization studies for drug discovery .

Preparation Methods

Sequential Nucleophilic Aromatic Substitution (SNAr)

This two-step approach leverages the reactivity of electron-deficient pyridazine rings for sequential substitution.

Buchwald-Hartwig Amination for Direct Functionalization

Starting Material : 3-Chloro-6-(piperazin-1-yl)pyridazine

Reagents :

- p-Toluidine (1.1 equiv)

- Pd$$2$$(dba)$$3$$ (5 mol%), Xantphos (10 mol%)

- Cs$$2$$CO$$3$$ (2 equiv)

Conditions : - Solvent: Toluene or 1,4-dioxane

- Temperature: 90–100°C

- Duration: 12–18 hours

Advantages : Higher regioselectivity and compatibility with sensitive functional groups.

One-Pot Multi-Step Synthesis

- React 3-amino-6-chloropyridazine with 2-bromo-1-(p-tolyl)ethanone to form a substituted imidazo[1,2-b]pyridazine intermediate.

- Substitute the 6-chloro group with piperazine in NMP at 150°C.

- Deprotect/functionalize the amine group as needed.

- Requires protection/deprotection steps for the 3-amino group.

- Yields are lower (~40–50%) compared to sequential methods.

Comparative Analysis of Methods

| Method | Conditions | Yield Range | Key Advantages |

|---|---|---|---|

| Sequential SNAr | NMP, 150°C; CuI/phenanthroline | 60–75% | Cost-effective, scalable |

| Buchwald-Hartwig | Pd/Xantphos, Cs$$2$$CO$$3$$ | 70–85% | Higher yields, milder conditions |

| One-Pot Synthesis | Multi-step, NMP/EtOH | 40–50% | Avoids isolation of intermediates |

Critical Reaction Parameters

- Leaving Group Reactivity : Chloro > bromo > iodo for SNAr; reverse for cross-couplings.

- Solvent Choice : Polar aprotic solvents (NMP, DMF) enhance SNAr rates.

- Base Selection : Strong bases (e.g., Cs$$2$$CO$$3$$) improve coupling efficiency in Pd-mediated reactions.

Q & A

Q. How can stability-indicating methods validate degradation pathways under stress conditions?

- Methodological Answer :

- Forced Degradation : Expose to 0.1N HCl/NaOH (70°C, 24h), HO (3%, 48h), and UV light (ICH Q1B). Monitor via UPLC-PDA for purity thresholds (>95%) .

- Degradant Isolation : Use preparative HPLC to isolate major degradants (e.g., hydrolyzed pyridazine) for structural elucidation via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.